molecular formula C11H15BrFNO B13299238 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13299238
M. Wt: 276.14 g/mol
InChI Key: MMRGNBRGOGEWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15BrFNO and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino alcohol structure. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms in the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

MMRGNBRGOGEWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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